molecular formula C10H14ClFN2 B3023205 N-(2-chloro-4-fluorobenzyl)propane-1,3-diamine CAS No. 1119452-96-8

N-(2-chloro-4-fluorobenzyl)propane-1,3-diamine

Cat. No. B3023205
CAS RN: 1119452-96-8
M. Wt: 216.68 g/mol
InChI Key: NGYPRJWIPUTLNJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reaction sequences. For example, the synthesis of 3,3-bis(3-fluorophenyl)-1-propanamine hydrochloride, a diphenylpropylamine NMDA receptor antagonist, starts from 3,3′-difluorobenzophenone and proceeds through a three-step reaction sequence, culminating in catalytic tritiation . Another related compound, (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine, is synthesized by reducing the corresponding amide, which itself is obtained from the addition of a chiral lithium amide to an α,β-unsaturated ester . These methods highlight the complexity and specificity required in the synthesis of such compounds.

Molecular Structure Analysis

The molecular structure of compounds similar to N-(2-chloro-4-fluorobenzyl)propane-1,3-diamine is characterized using various analytical techniques. For instance, the structure of (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine was elucidated using NMR (1H and 13C), high-resolution mass spectrometry, and polarimetry . These techniques provide detailed information about the molecular framework and stereochemistry of the compounds.

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds are indicative of their reactivity. The catalytic tritiation used in the synthesis of the NMDA receptor antagonist suggests that the precursor olefin is amenable to hydrogenation reactions . Similarly, the reduction of an amide to form the diamine compound implies the presence of functional groups that can undergo redox transformations . These reactions are crucial for the construction of the final compounds with desired properties.

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of N-(2-chloro-4-fluorobenzyl)propane-1,3-diamine are not detailed in the provided papers, the properties of structurally related compounds can be inferred. The solubility, melting points, and stability of these compounds would be influenced by their molecular structure, such as the presence of fluorine and chlorine substituents, which can affect intermolecular interactions and reactivity. The polarimetry data for the chiral diamine indicates optical activity, a physical property that is significant in the context of chiral drugs and ligands .

properties

IUPAC Name

N'-[(2-chloro-4-fluorophenyl)methyl]propane-1,3-diamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClFN2/c11-10-6-9(12)3-2-8(10)7-14-5-1-4-13/h2-3,6,14H,1,4-5,7,13H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGYPRJWIPUTLNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)CNCCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101205115
Record name N1-[(2-Chloro-4-fluorophenyl)methyl]-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chloro-4-fluorobenzyl)propane-1,3-diamine

CAS RN

1119452-96-8
Record name N1-[(2-Chloro-4-fluorophenyl)methyl]-1,3-propanediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1119452-96-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N1-[(2-Chloro-4-fluorophenyl)methyl]-1,3-propanediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101205115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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